molecular formula C28H19N3OS B2500981 N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2-phenylquinoline-4-carboxamide CAS No. 477504-49-7

N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2-phenylquinoline-4-carboxamide

Cat. No. B2500981
CAS RN: 477504-49-7
M. Wt: 445.54
InChI Key: PPOVQTWWSZCSQU-SJCQXOIGSA-N
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Description

Synthesis Analysis

While the exact synthesis process for “N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2-phenylquinoline-4-carboxamide” is not available, similar compounds have been synthesized using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions .

Scientific Research Applications

Photosensitive Material Industry

The compound is related to 2-methyl-naphtho-(1, 2-d) thiazole, which is an important raw material for the synthesis of spectrum sensitization added dye in the photosensitive material industry . This dye enhances and improves color film’s light sensitivity and color sensitivity .

Biological Applications

The compound could potentially be used in biological applications. For instance, it could be used in the development of fluorescent biosensors . Fluorescent biosensors are tools that can detect specific biological targets such as ions, molecules, or cells by producing a fluorescent signal .

Sensor Fault Detection

The compound might have applications in sensor fault detection. A study mentioned the use of similar compounds in sensor fault detection based on fuzzy singularly perturbed model .

Antibacterial Agents

The compound could potentially be used in the development of antibacterial agents. A study mentioned the synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamide derivatives as antibacterial agents .

Ergosterol Biosynthesis Inhibitors

The compound could potentially be used in the development of ergosterol biosynthesis inhibitors. A study mentioned the synthesis of novel thiazol-2(3H)-imine derivatives as ergosterol biosynthesis inhibitors .

Anti-Inflammatory and Analgesic Agents

The compound could potentially be used in the development of anti-inflammatory and analgesic agents. A study mentioned the synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents .

properties

IUPAC Name

N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19N3OS/c1-31-25-16-15-18-9-5-6-12-20(18)26(25)33-28(31)30-27(32)22-17-24(19-10-3-2-4-11-19)29-23-14-8-7-13-21(22)23/h2-17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOVQTWWSZCSQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2-phenylquinoline-4-carboxamide

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